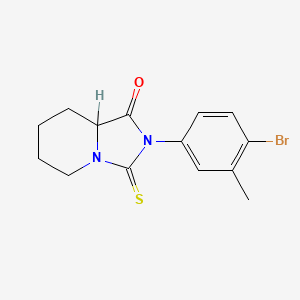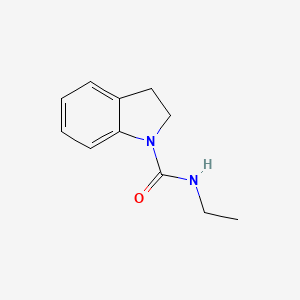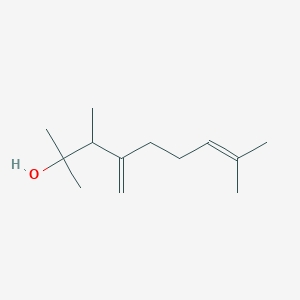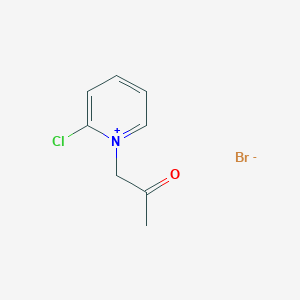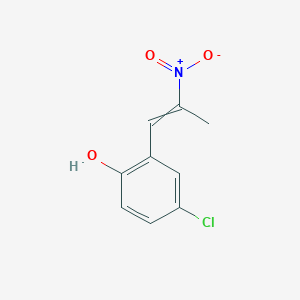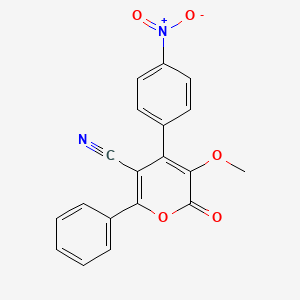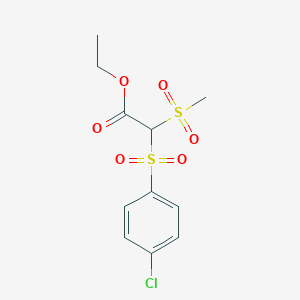![molecular formula C13H24OSi2 B14593912 {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane CAS No. 61499-44-3](/img/structure/B14593912.png)
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane is an organosilicon compound that features a silicon atom bonded to both phenyl and methoxy groups. This compound is part of a broader class of silyl ethers, which are commonly used in organic synthesis as protecting groups for alcohols due to their stability and ease of removal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane typically involves the reaction of dimethylphenylsilane with an appropriate alkylating agent under controlled conditions. One common method is the hydrosilylation of vinyl ethers or alkenes using a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of contamination and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silyl ether back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silyl ethers, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions without interference from hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, where protection of functional groups is crucial.
Medicine: In medicinal chemistry, it aids in the development of pharmaceuticals by protecting sensitive functional groups during multi-step syntheses.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane exerts its effects involves the formation of stable silyl ethers. The silicon atom forms strong bonds with oxygen, providing stability to the protected alcohol. This stability is crucial in preventing unwanted side reactions during synthetic processes. The compound can be deprotected under mild acidic or basic conditions, regenerating the free alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: These compounds are also used as protecting groups for alcohols but are less sterically hindered compared to {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane.
Tert-Butyldimethylsilyl ethers: These provide greater steric protection and are more resistant to acidic conditions.
Triisopropylsilyl ethers: Known for their bulkiness, they offer excellent protection but require harsher conditions for deprotection.
Uniqueness
This compound is unique due to its balance of steric hindrance and ease of removal. The phenyl group provides additional stability, making it suitable for protecting alcohols in complex synthetic routes where other silyl ethers might fail.
Eigenschaften
CAS-Nummer |
61499-44-3 |
|---|---|
Molekularformel |
C13H24OSi2 |
Molekulargewicht |
252.50 g/mol |
IUPAC-Name |
2-[dimethyl(phenyl)silyl]ethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C13H24OSi2/c1-14-16(4,5)12-11-15(2,3)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI-Schlüssel |
LGJHNTIUYCUEOE-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)CC[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


